molecular formula C28H46O2 B1263330 Zymosterol intermediate 1a

Zymosterol intermediate 1a

Cat. No. B1263330
M. Wt: 414.7 g/mol
InChI Key: ORZKEIGPXNMCHC-BZBPNLPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxymethylzymosterol is a 3beta-sterol that is zymosterol which carries a hyroxymethyl group at position 4. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol, a 3beta-sterol and a cholestanoid. It derives from a zymosterol.

Scientific Research Applications

Role in Cholesterol Biosynthesis

  • Precursor to Cholesterol : Zymosterol is identified as an intermediate in the biosynthesis of cholesterol. Studies have shown its conversion to cholesterol in organisms like rats and its presence in significant amounts in liver homogenates, suggesting its critical role in cholesterol formation (Alexander & Schwenk, 1957), (Schroepfer, 1961).

Localization and Membrane Association

  • Presence in Plasma Membrane : Research indicates that zymosterol is located in the plasma membrane of human fibroblasts. This discovery points to its involvement in membrane-related functions and raises questions about its role in cholesterol biosynthesis within the cell (Echevarria et al., 1990).

Structural and Spectral Analysis

  • NMR Spectra Analysis : Proton and carbon resonances in NMR spectra of 3β-hydroxy-5α-cholane derivatives, which are zymosterol synthesis intermediates, have been fully assigned, aiding in the understanding of zymosterol's structure (Baranovsky et al., 2011).

Influence on Lipid Monolayers

  • Impact on Lipid Monolayers : Studies have compared the effects of zymosterol and cholesterol on lipid monolayers. Zymosterol has been found to have condensing, ordering, and domain-promoting abilities on these monolayers, although it is less effective than cholesterol in these roles (Hąc-Wydro et al., 2014).

Metabolic Pathway Interactions

  • Role in CYP27A1 Metabolic Pathway : Zymosterol is a substrate for the CYP27A1 enzyme, which is involved in generating ligands that regulate cholesterol homeostasis. This highlights its involvement in more complex cholesterol-related metabolic pathways (Pikuleva & Javitt, 2003).

properties

Product Name

Zymosterol intermediate 1a

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-4-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O2/c1-18(2)7-6-8-19(3)22-11-12-23-20-9-10-24-21(17-29)26(30)14-16-28(24,5)25(20)13-15-27(22,23)4/h7,19,21-24,26,29-30H,6,8-17H2,1-5H3/t19-,21?,22-,23+,24+,26+,27-,28+/m1/s1

InChI Key

ORZKEIGPXNMCHC-BZBPNLPVSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4CO)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4CO)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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